![molecular formula C22H16N2O3 B2941780 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide CAS No. 106075-33-6](/img/structure/B2941780.png)
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide
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Description
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This compound has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the 1,3-dioxoisoindol-2-yl moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, through various synthesis pathways, have shown promising results as prospective antimicrobials due to their structure-activity relationship (Patel & Dhameliya, 2010).
Corrosion Inhibition
Derivatives of 1,3-dioxoisoindol-2-yl have been synthesized and found to inhibit corrosion in mild steel within acidic media, indicating the potential of these compounds in protecting metals against corrosion (Aouine et al., 2011).
Material Science Applications
The introduction of phthalimide side chains, including the 1,3-dioxoisoindol-2-yl structure, has improved the thermal stability and rubbing resistance of polyimide films used in liquid crystal displays, suggesting its importance in the development of more durable and reliable electronic displays (Xia et al., 2013).
Luminescence and Aggregation-Enhanced Emission
Compounds featuring the 1,3-dioxoisoindol-2-yl moiety have been explored for their luminescent properties, showing potential in applications requiring aggregation-enhanced emission. These properties are crucial for developing new materials for optical and electronic devices (Srivastava et al., 2017).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-6-10-16(11-7-14)23-20(25)15-8-12-17(13-9-15)24-21(26)18-4-2-3-5-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQFKVVEGDLOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide |
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